Zinc tetrasulfonate phthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(II) phthalocyanine tetrasulfonic acid is a tetra-sulfonated derivative of zinc phthalocyanine, belonging to the tetrapyrrole family. This compound is widely recognized for its role as a photosensitizer in photodynamic therapy, facilitating the treatment of various conditions. Additionally, it acts as a catalyst for both organic and electrochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc(II) phthalocyanine tetrasulfonic acid typically involves the sulfonation of zinc phthalocyanine. The process begins with the reaction of zinc phthalocyanine with concentrated sulfuric acid, leading to the formation of the tetrasulfonic acid derivative. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of zinc(II) phthalocyanine tetrasulfonic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is then purified through crystallization and filtration processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Zinc(II) phthalocyanine tetrasulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in various catalytic processes.
Reduction: Reduction reactions can modify the electronic properties of the compound, enhancing its photophysical characteristics.
Substitution: The sulfonic acid groups can be substituted with other functional groups to tailor the compound’s properties for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions include various derivatives of zinc(II) phthalocyanine tetrasulfonic acid, each with unique properties suitable for different applications. For example, oxidation can lead to the formation of higher oxidation states, while substitution reactions can introduce new functional groups .
Scientific Research Applications
Zinc(II) phthalocyanine tetrasulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic and electrochemical reactions, facilitating the synthesis of complex molecules.
Biology: The compound serves as a photosensitizer in photodynamic therapy, enabling the targeted treatment of cancer and other diseases.
Medicine: Its role in photodynamic therapy extends to the treatment of various medical conditions, including skin disorders and bacterial infections.
Mechanism of Action
The mechanism of action of zinc(II) phthalocyanine tetrasulfonic acid involves its ability to generate reactive oxygen species upon exposure to light. These reactive oxygen species can induce cell death in targeted tissues, making the compound effective in photodynamic therapy. The molecular targets include cellular membranes and DNA, leading to the disruption of cellular functions and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
Zinc(II) tetrakis(4-sulfonatophenyl)porphyrin: This compound shares similar photophysical properties but differs in its structural framework.
Zinc(II) phthalocyanine: The non-sulfonated version of the compound, which lacks the water solubility provided by the sulfonic acid groups.
Uniqueness
Zinc(II) phthalocyanine tetrasulfonic acid is unique due to its high water solubility, which enhances its applicability in biological and medical fields. The presence of sulfonic acid groups also allows for easy functionalization, making it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C32H16N8O12S4Zn |
---|---|
Molecular Weight |
898.2 g/mol |
IUPAC Name |
zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid |
InChI |
InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 |
InChI Key |
CNTYIVNBEJZRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.